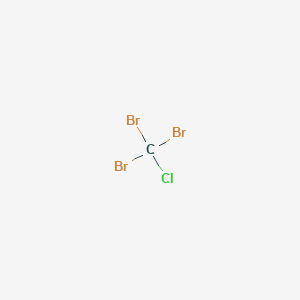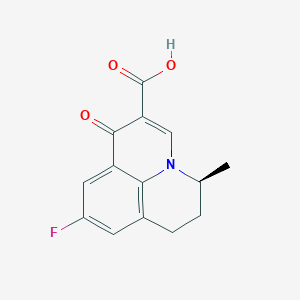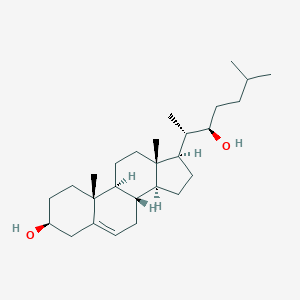
Tribromchlormethan
Übersicht
Beschreibung
Tribromochloromethane (TBCM) is a halogenated hydrocarbon that has a variety of applications in the fields of chemistry and biochemistry. It is widely used in laboratory experiments, and its chemical and biochemical properties make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
CBr3Cl CBr_3Cl CBr3Cl
. Es hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung aufgrund seiner einzigartigen chemischen Eigenschaften. Nachfolgend finden Sie eine umfassende Analyse seiner Anwendungen in verschiedenen Bereichen:Phasenumwandlungsstudien
Tribromchlormethan wurde auf seine Phasenumwandlungseigenschaften untersucht. Der Siedepunkt dieser Verbindung beträgt 377,45 K , was es zu einem Forschungsobjekt im Zusammenhang mit Phasenübergängen und der Thermodynamik der Verdampfung macht.
Bildungsenthalpie
Das Verständnis der Bildungsenthalpie von this compound ist entscheidend für thermochemische Gleichungen. Sie hilft bei der Berechnung der Reaktionswärme, die diese Verbindung beinhaltet, was in der chemischen Thermodynamik von grundlegender Bedeutung ist .
Spektroskopie
Die Infrarotspektren von this compound können analysiert werden, um molekulare Schwingungen und Bindungen zu verstehen. Diese Anwendung ist in Bereichen wie der analytischen Chemie von Bedeutung, wo sie bei der Identifizierung und Quantifizierung von Substanzen hilft .
Safety and Hazards
Wirkmechanismus
Tribromochloromethane, also known as tribromo(chloro)methane, is a chemical compound with the formula CBr3Cl . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Related compounds such as tribromoethanol have been shown to act as positive allosteric modulators of inhibitory gaba a and glycine receptors .
Biochemische Analyse
Cellular Effects
It’s known that the compound can have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that the compound can interact with biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It’s known that the compound can have long-term effects on cellular function
Dosage Effects in Animal Models
It’s known that the compound can have effects in these models
Metabolic Pathways
It’s known that the compound can interact with enzymes and cofactors , potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It’s known that the compound can interact with transporters or binding proteins , potentially affecting its localization or accumulation
Subcellular Localization
It’s known that the compound can be directed to specific compartments or organelles , potentially affecting its activity or function
Eigenschaften
IUPAC Name |
tribromo(chloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3Cl/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZMEXQUWZGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024347 | |
| Record name | Tribromochloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-15-0 | |
| Record name | Tribromochloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromochloromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromochloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromochloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOCHLOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277P08AUIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the health concerns associated with Tribromochloromethane in drinking water?
A1: Tribromochloromethane is a disinfection byproduct (DBP) formed during water chlorination, a common disinfection method used in water treatment plants. [, ] This compound belongs to a group of DBPs called trihalomethanes (THMs). Research suggests that THMs, including Tribromochloromethane, have toxic, mutagenic, and carcinogenic properties. [, ] Elevated levels of Tribromochloromethane in drinking water have been linked to adverse health effects.
Q2: How is the presence of Tribromochloromethane in water samples determined?
A2: The research papers highlight the use of Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GS-MS) as a reliable technique to detect and quantify Tribromochloromethane in water samples. [, ] This method allows for the identification and measurement of various DBPs, including Tribromochloromethane, even at low concentrations.
Q3: What regulations exist regarding Tribromochloromethane levels in drinking water?
A3: The studies mention that some water samples analyzed contained Tribromochloromethane levels exceeding the maximum allowed limits stipulated by the National Regulations for Water Quality for human consumption. [, ] While the specific regulations are not detailed, this finding underscores the importance of monitoring and controlling Tribromochloromethane concentrations in drinking water to safeguard public health.
Q4: What is the significance of the critical wavelength of Tribromochloromethane?
A4: The critical wavelength of a molecule, determined through dielectric constant and loss measurements at different wavelengths and temperatures, is proportional to its relaxation time in a low dielectric constant liquid. [] This information provides insights into the molecular dynamics and intermolecular forces influencing Tribromochloromethane's behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)











